molecular formula C11H20N2O B1275171 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one CAS No. 763908-64-1

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

Cat. No. B1275171
M. Wt: 196.29 g/mol
InChI Key: VXEDMQRKJUGYBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting from commercially available pyrrole or piperidine. For instance, one study describes a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is synthesized through acylation and nucleophilic substitution reactions . Another paper reports the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives using piperidine–iodine as a dual system catalyst in a one-pot three-component reaction . These methods highlight the versatility of piperidine and pyrrolidine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR, MS, and X-ray crystallography. For example, the structure of a novel piperidin-4-one derivative was elucidated using single-crystal X-ray diffraction . The crystal structures of these compounds can reveal interesting features such as supramolecular structures mediated by hydrogen bonds .

Chemical Reactions Analysis

The reactivity of piperidine and pyrrolidine derivatives is explored in various chemical reactions. The papers discuss the use of these heterocycles in multi-component reactions , , and their ability to undergo reactions such as aminolysis . These reactions are crucial for the development of compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyrrolidine derivatives are influenced by their molecular structure. For instance, some compounds exhibit strong fluorescence in solids and solutions, and good thermal stabilities . The presence of flexible ethylene spacers and amine functionalities can lead to interesting properties such as second harmonic generation . Additionally, the solubility of these compounds in aqueous media can be an important factor for their application as pharmaceuticals .

Case Studies

Several of the papers discuss the potential biological activities of the synthesized compounds. For example, a series of pyrrolidin-2-one derivatives were synthesized and tested for their antiarrhythmic, hypotensive, and alpha-adrenolytic activities , . These studies provide valuable insights into the therapeutic potential of piperidine and pyrrolidine derivatives and highlight the importance of the arylpiperazine moiety for biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which shares structural similarities with 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, has been proposed. This method is significant in medicinal chemistry due to the conformational rigidity of the compound, which is crucial for its biological activity. The synthesis involves exhaustive catalytic hydrogenation, offering a simpler route for large-scale production, highlighting its potential in drug development and other chemical applications (Smaliy et al., 2011).

Pharmacological Applications

Research has demonstrated the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, and their subsequent testing for antiarrhythmic and antihypertensive activities. Notably, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited significant pharmacological effects. This suggests that derivatives of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one could possess notable alpha-adrenolytic properties, potentially contributing to their antiarrhythmic and hypotensive effects (Malawska et al., 2002).

Antimicrobial Activity

A series of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which are structurally related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, were synthesized and exhibited good antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Ashok et al., 2014).

Antiplatelet Activities

Derivatives of piperlongumine, a compound related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, have been synthesized and tested for their antiplatelet activities. These compounds demonstrated significant inhibitory effects on platelet aggregation induced by various agents, indicating their potential as lead compounds for the development of new antiplatelet agents (Park et al., 2008).

Chemical Synthesis and Drug Development

The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, structurally related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available pyrrole through acylation and nucleophilic substitution highlights its importance in drug development (Wang et al., 2017).

Safety And Hazards

The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It poses hazards such as causing skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11-2-1-8-13(11)9-5-10-3-6-12-7-4-10/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEDMQRKJUGYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405710
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one

CAS RN

763908-64-1
Record name 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-(4-Piperidinyl)ethyl]-2-pyrrolidinone
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